molecular formula C10H14O B048380 1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane CAS No. 116026-47-2

1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane

Cat. No.: B048380
CAS No.: 116026-47-2
M. Wt: 150.22 g/mol
InChI Key: IGGFFMGQIUMZTC-UHFFFAOYSA-N
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Description

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is a complex organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. This compound is characterized by its unique structure, which includes a methanopentalene core fused with an oxirene ring, and several stereocenters that contribute to its chirality.

Preparation Methods

The synthesis of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) involves multiple steps, typically starting from readily available precursors. The synthetic route often includes cyclization reactions, oxidation, and reduction steps to form the desired structure . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) stands out due to its unique structural features and stereochemistry. Similar compounds include other methanopentalene derivatives and oxirene-containing molecules, which may share some chemical properties but differ in their specific applications and reactivity .

Properties

CAS No.

116026-47-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane

InChI

InChI=1S/C10H14O/c1-10-4-5-2-6(7(10)3-5)8-9(10)11-8/h5-9H,2-4H2,1H3

InChI Key

IGGFFMGQIUMZTC-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1C3)C4C2O4

Canonical SMILES

CC12CC3CC(C1C3)C4C2O4

Synonyms

3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alpha-,5a-alpha-)- (9CI)

Origin of Product

United States

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